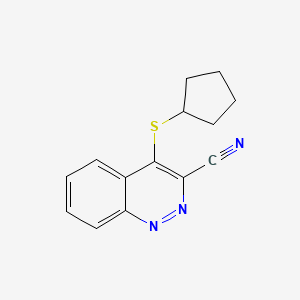
4-Cyclopentylsulfanylcinnoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of cinnoline derivatives that are known to exhibit a wide range of biological activities. The unique structural features of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile make it an attractive target for drug discovery.
Mecanismo De Acción
The exact mechanism of action of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting key enzymes and signaling pathways that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopentylsulfanylcinnoline-3-carbonitrile exhibits a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in lab experiments is its high potency and selectivity towards cancer cells. However, its limitations include its low solubility in aqueous media, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 4-Cyclopentylsulfanylcinnoline-3-carbonitrile. These include:
1. Developing new synthetic routes for the compound to improve its yield and purity.
2. Investigating the mechanism of action of the compound in more detail.
3. Conducting pre-clinical studies to evaluate its efficacy and toxicity in animal models.
4. Designing new analogs of the compound with improved pharmacokinetic properties and reduced toxicity.
5. Exploring its potential applications in other therapeutic areas, such as infectious diseases and inflammation.
In conclusion, 4-Cyclopentylsulfanylcinnoline-3-carbonitrile is a promising compound with potential applications in medicinal chemistry. Its unique structural features and potent biological activity make it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in pre-clinical and clinical studies.
Métodos De Síntesis
The synthesis of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile involves the reaction of cyclopentanone with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with 2-chlorobenzaldehyde to form the final product. This synthetic route has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
The potential applications of 4-Cyclopentylsulfanylcinnoline-3-carbonitrile in medicinal chemistry are vast. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. Additionally, it has been reported to possess antibacterial and antifungal activities. The unique structural features of this compound make it an attractive target for designing new drugs with improved efficacy and reduced toxicity.
Propiedades
IUPAC Name |
4-cyclopentylsulfanylcinnoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-9-13-14(18-10-5-1-2-6-10)11-7-3-4-8-12(11)16-17-13/h3-4,7-8,10H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMMLVPBBBHEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(N=NC3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentylsulfanylcinnoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole](/img/structure/B7553281.png)
![5-methyl-N-(3-methylbutyl)-1-[2-(oxan-4-yl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxamide](/img/structure/B7553282.png)
![3-Cyclopropyl-5-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7553289.png)
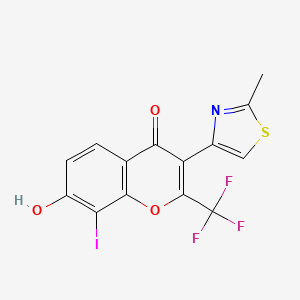
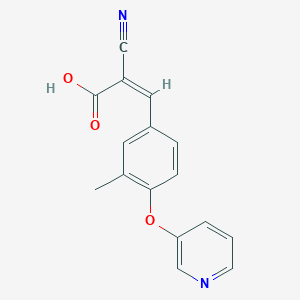
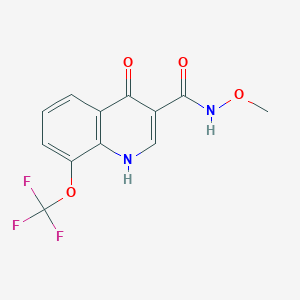
![2-[[(2-Cyclohexyl-1-methyl-ethyl)amino]methyl]phenol](/img/structure/B7553317.png)
![Tert-butyl 4-[2-(diethylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxylate](/img/structure/B7553320.png)

![4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B7553328.png)
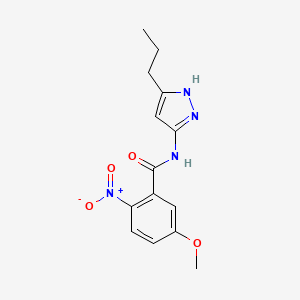
![3-[5-(3-cyclopropyl-[1,2]oxazolo[5,4-b]pyridin-5-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B7553347.png)
![3-[2-(6-Fluoro-1-methylbenzimidazol-2-yl)ethylamino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7553368.png)
![1-[[1-(2-Fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7553384.png)